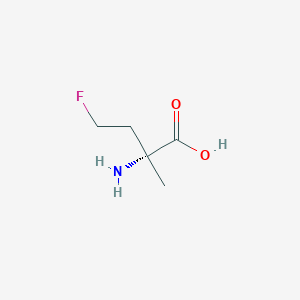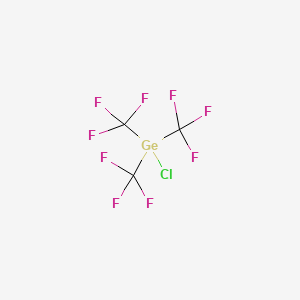
Tris(trifluoromethyl)chlorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trifluoromethyl)chlorogermane is an organogermanium compound with the molecular formula C₃ClF₉Ge. It is characterized by the presence of three trifluoromethyl groups and one chlorine atom bonded to a germanium center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(trifluoromethyl)chlorogermane can be synthesized through the reaction of germanium tetrachloride with trifluoromethylating agents. One common method involves the use of trifluoromethyltrimethylsilane in the presence of a catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to handle the highly reactive trifluoromethylating agents and to ensure the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tris(trifluoromethyl)chlorogermane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center undergoes changes in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of the chlorine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the germanium center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the germanium center.
Major Products Formed:
Substitution Reactions: The major products are organogermanium compounds with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally include germanium compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Tris(trifluoromethyl)chlorogermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of tris(trifluoromethyl)chlorogermane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups and the reactive chlorine atom. These groups influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Tris(trifluoromethyl)chlorosilane: Similar in structure but with silicon instead of germanium.
Tris(trifluoromethyl)chlorostannane: Similar in structure but with tin instead of germanium.
Tris(trifluoromethyl)chlorophosphane: Similar in structure but with phosphorus instead of germanium
Uniqueness: Tris(trifluoromethyl)chlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and phosphorus analogs.
Propiedades
Número CAS |
66348-17-2 |
|---|---|
Fórmula molecular |
C3ClF9Ge |
Peso molecular |
315.10 g/mol |
Nombre IUPAC |
chloro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3ClF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13 |
Clave InChI |
VKCQPKOVFIVMCB-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


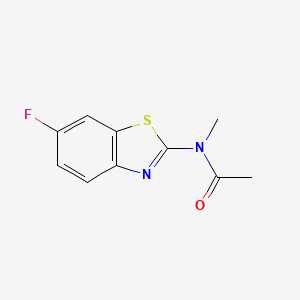
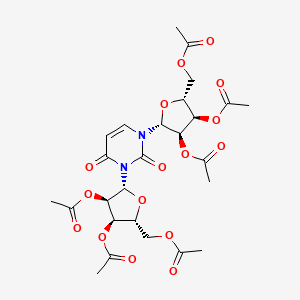
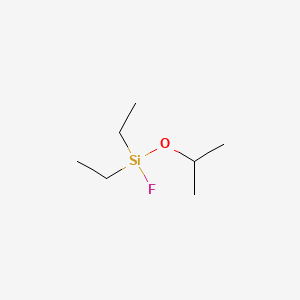
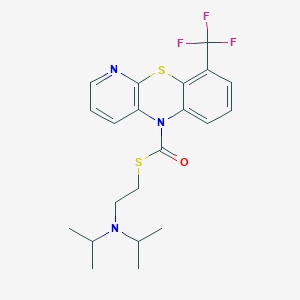

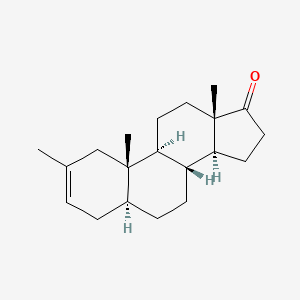

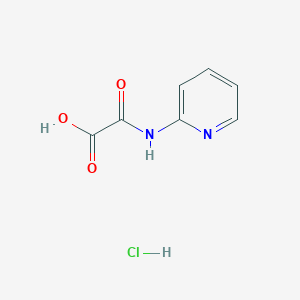
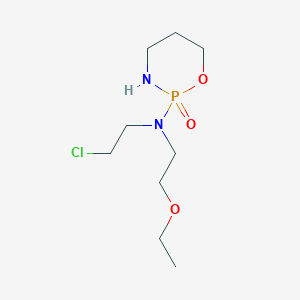
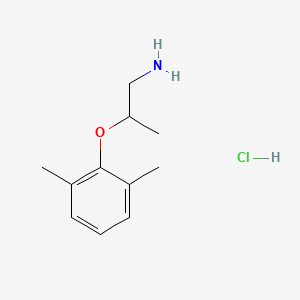

![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
